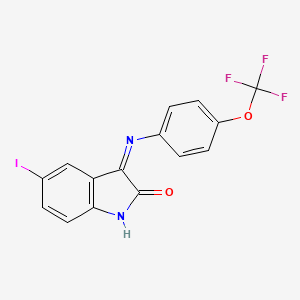

3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one

Description

3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one is a synthetic indolin-2-one derivative characterized by a trifluoromethoxy-substituted phenylimino group at position 3 and an iodine atom at position 5 of the indole core.

Properties

IUPAC Name |

5-iodo-3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3IN2O2/c16-15(17,18)23-10-4-2-9(3-5-10)20-13-11-7-8(19)1-6-12(11)21-14(13)22/h1-7H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTMKCCFGICYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)I)NC2=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one typically involves the reaction of 5-iodoindolin-2-one with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino bond. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one typically involves the reaction between 5-iodoindolin-2-one and 4-(trifluoromethoxy)aniline. The reaction is facilitated by specific catalysts and solvents under optimized conditions to enhance yield and purity.

Key Reactions

- Oxidation : Can yield corresponding oxides.

- Reduction : Converts the imino group to an amine group.

- Substitution : The iodine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation. Its unique structure allows it to interact with specific biological targets involved in cancer progression.

- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures with potential pharmaceutical applications .

Material Science

- Advanced Materials Development : Its unique chemical properties make it suitable for applications in developing advanced materials, including organic electronics and photonic devices .

Case Studies

- Anticancer Studies : A study explored the effects of this compound on human cancer cell lines, revealing significant inhibition of cell growth at low concentrations, suggesting its potential as a lead compound in drug development.

- Antimicrobial Testing : Another study evaluated its effectiveness against several pathogens, demonstrating notable antibacterial activity that warrants further investigation into its mechanism of action and potential formulations for clinical use.

Mechanism of Action

The mechanism of action of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and iodine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through various mechanisms, such as enzyme inhibition, receptor binding, or interaction with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one, highlighting substituent variations and their implications:

Physicochemical Properties

- Molecular Weight and Halogen Effects : The iodine atom in the target compound increases molecular weight (440.14 g/mol) compared to analogues like 10d (320.76 g/mol) or fluorinated derivatives (270–295 g/mol). This may reduce solubility but enhance binding via halogen interactions .

Challenges and Limitations

- Solubility : Bulkier substituents (e.g., iodine, trifluoromethoxy) may reduce aqueous solubility, necessitating formulation optimization.

- Synthetic Complexity : Introducing iodine requires specialized reagents (e.g., N-iodosuccinimide), increasing production costs compared to chloro or fluoro derivatives .

Biological Activity

3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its unique structural features, including the trifluoromethoxy group and the iodo substituent, which may influence its pharmacological properties.

- Molecular Formula : C15H8F3IN2O

- Molecular Weight : 432.13 g/mol

- CAS Number : 1159976-48-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- Studies have shown that this compound has cytotoxic effects on various cancer cell lines. The compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation.

- A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity against these cells.

-

Antimicrobial Properties :

- Preliminary investigations reveal that the compound exhibits antibacterial activity against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

-

Anti-inflammatory Effects :

- In vitro studies suggest that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 production |

Case Studies

-

Breast Cancer Cell Line Study :

- A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction, confirmed by flow cytometry analysis.

-

Antibacterial Activity Assessment :

- A series of agar diffusion tests were performed against Staphylococcus aureus and Escherichia coli. The compound showed significant zones of inhibition, indicating effective antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.